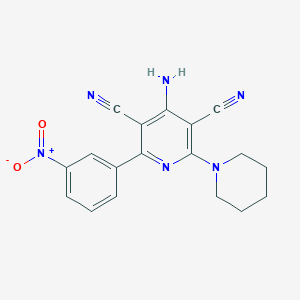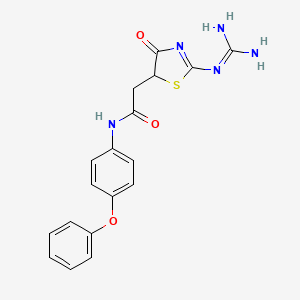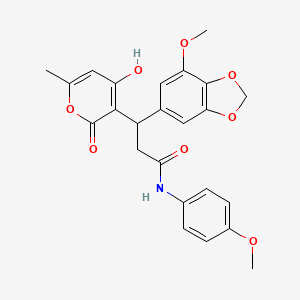
4-Amino-2-(3-nitrophenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
準備方法
The synthesis of 4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the reaction of an aldehyde, malononitrile, and a urea constituent in a Biginelli-type three-component reaction . This method provides a rapid and facile formation of the pyridine ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.
化学反応の分析
4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or nitro groups, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyridine derivatives .
科学的研究の応用
4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes or disrupt viral replication by targeting viral enzymes .
類似化合物との比較
4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE can be compared with other pyridine derivatives such as pyridazine, pyrimidine, and pyrazine. These compounds share similar structural features but differ in their specific substituents and biological activities. For instance:
Pyridazine: Known for its antimicrobial and anticancer properties.
Pyrimidine: Widely used in the synthesis of pharmaceuticals and agrochemicals.
Pyrazine: Exhibits a range of biological activities including antitumor and antiviral effects.
The uniqueness of 4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C18H16N6O2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
4-amino-2-(3-nitrophenyl)-6-piperidin-1-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C18H16N6O2/c19-10-14-16(21)15(11-20)18(23-7-2-1-3-8-23)22-17(14)12-5-4-6-13(9-12)24(25)26/h4-6,9H,1-3,7-8H2,(H2,21,22) |
InChIキー |
BNJKUVSYMLOVTQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=C(C(=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-methoxyphenyl)-7-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11043515.png)

![3-(2,6-dichlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043526.png)

![5-([(4-Fluorophenyl)amino]methyl)-2-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11043550.png)

![4,4,6-Trimethyl-1-[(Z)-2-oxo-2-(2-pyridyl)ethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11043559.png)
![3-[3-(4-Chloro-2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11043561.png)
![N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-4-carboxamide](/img/structure/B11043571.png)
![11-amino-8-methyl-5-phenyl-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaen-10-one](/img/structure/B11043573.png)
![8-methyl-2-(4-methylpiperazin-1-yl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11043576.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11043579.png)

![3-(5-Chloro-2-methoxyphenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043582.png)
